1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one
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Overview
Description
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one is a chemical compound with a unique structure that includes a piperazine ring substituted with a cyclopropanesulfonyl group and an ethanone moiety
Preparation Methods
The synthesis of 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one typically involves the reaction of piperazine derivatives with cyclopropanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactions and automated purification systems to enhance efficiency and scalability .
Chemical Reactions Analysis
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the conversion of the ethanone group to an alcohol.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and as a modulator of neurotransmitter systems.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and modulating the activity of certain enzymes and receptors. For example, it may inhibit the activity of enzymes involved in neurotransmitter metabolism, leading to altered levels of neurotransmitters in the brain.
Comparison with Similar Compounds
1-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-one can be compared with other similar compounds, such as:
2-[4-(cyclopropanesulfonyl)piperazin-1-yl]ethan-1-ol: This compound has a similar structure but with an alcohol group instead of an ethanone group, leading to different chemical and biological properties.
1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one: This compound features a piperazine ring substituted with a phenylpyridinone group, which may result in different pharmacological activities.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(4-cyclopropylsulfonylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3S/c1-8(12)10-4-6-11(7-5-10)15(13,14)9-2-3-9/h9H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKHNDDHJLCFCID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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